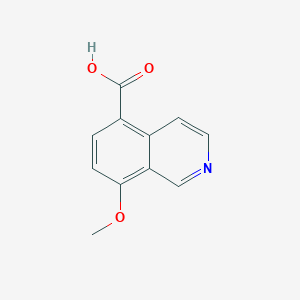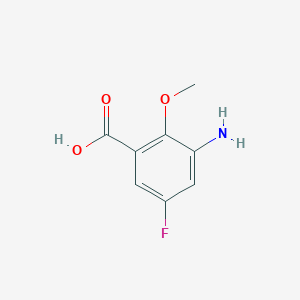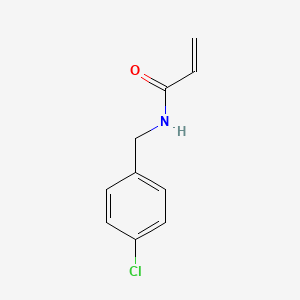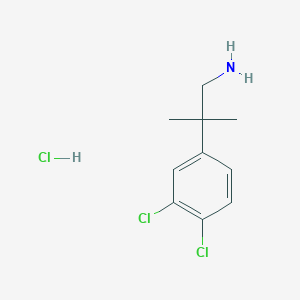![molecular formula C6H11NO2 B3105089 2-[1-(aminomethyl)cyclopropyl]acetic Acid CAS No. 1520003-13-7](/img/structure/B3105089.png)
2-[1-(aminomethyl)cyclopropyl]acetic Acid
概要
説明
2-[1-(aminomethyl)cyclopropyl]acetic acid is a compound with the molecular formula C6H11NO2 It is a cyclopropyl derivative with an aminomethyl group attached to the cyclopropane ring and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(aminomethyl)cyclopropyl]acetic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method involves the reaction of cyclopropylmethylamine with bromoacetic acid under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as crystallization or chromatography may be employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2-[1-(aminomethyl)cyclopropyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylcarboxylic acid, while reduction could produce cyclopropylmethanol.
科学的研究の応用
2-[1-(aminomethyl)cyclopropyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-[1-(aminomethyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The cyclopropane ring may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Cyclopropylacetic acid: Lacks the aminomethyl group, making it less versatile in certain reactions.
Cyclopropylmethylamine: Contains the aminomethyl group but lacks the acetic acid moiety.
2-(aminomethyl)cyclopropane-1-carboxylic acid: Similar structure but with different functional group positioning.
Uniqueness
2-[1-(aminomethyl)cyclopropyl]acetic acid is unique due to the presence of both the aminomethyl group and the acetic acid moiety, allowing it to participate in a wider range of chemical reactions and interactions compared to its analogs.
特性
IUPAC Name |
2-[1-(aminomethyl)cyclopropyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-4-6(1-2-6)3-5(8)9/h1-4,7H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKBFOVECMUFKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine](/img/structure/B3105006.png)
![O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine](/img/structure/B3105013.png)
![2-[(Z)-2-(phenylmethylidene)hydrazin-1-yl]-1,3-benzoxazole](/img/structure/B3105021.png)






![Ethyl 2-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3105055.png)




